

# Advanced Protocol: Atomic Layer Deposition of MoS Films using MoF and H S

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## Compound of Interest

Compound Name: Molybdenum hexafluoride

CAS No.: 7783-77-9

Cat. No.: B1676692

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) via Fluoride-Based ALD

## Executive Summary

This application note details the protocol for synthesizing Molybdenum Disulfide (MoS

) thin films using **Molybdenum Hexafluoride** (MoF

) and Hydrogen Sulfide (H

S).[1][2][3] Unlike carbonyl-based processes (e.g., Mo(CO)

), the fluoride route offers distinct advantages in terms of carbon-free purity and self-limiting surface chemistry. However, it introduces unique challenges regarding substrate etching and fluorine contamination.

Target Application: Fabrication of 2D semiconductor channels, catalytic surfaces for hydrogen evolution reactions (HER), and biosensor interfaces.

## Precursor Chemistry & Thermodynamics

## The Deposition vs. Etching Competition

The use of MoF

is a double-edged sword. It is a highly reactive precursor with high vapor pressure, but it is also a known etchant for silicon and certain oxides. The core ALD reaction is driven by the thermodynamic favorability of forming Mo-S bonds and releasing HF.

Overall Reaction:

Critical Insight (Expertise): The byproduct of this reaction is Hydrogen Fluoride (HF). If the substrate is SiO

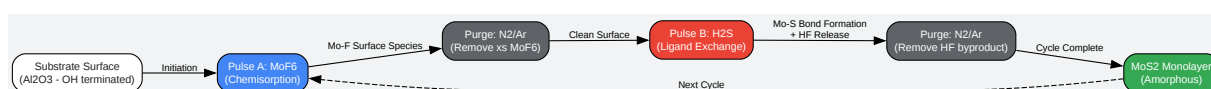
or Si, the generated HF can etch the interface, leading to delamination or rough growth. Therefore, this protocol recommends using an Al

O

buffer layer, which is highly resistant to HF attack, ensuring a stable nucleation surface.

## Mechanism Visualization

The following diagram illustrates the half-cycles. Note that steric hindrance of the large fluoride ligands plays a role in the self-limiting nature of the first half-cycle.



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Figure 1: Idealized ALD half-cycles for MoS

growth. The removal of HF during Purge 2 is critical to prevent film etching.

## Experimental Setup & Safety

### Precursor Handling

- MoF

**(Molybdenum Hexafluoride):**

- State: Volatile liquid/gas (BP: ~34°C).
- Delivery: Vapor draw. No heating required (keep at 20-25°C).
- Safety: EXTREME DANGER. Hydrolyzes instantly in moist air to form HF. Must be handled in a gas cabinet with HF detection.

**• H****S (Hydrogen Sulfide):**

- State: Gas.
- Delivery: Standard gas line with mass flow controller (MFC).
- Safety: Highly toxic. LC50 is low. Dedicated H

S sensors required.

## Reactor Requirements

- Type: Hot-wall viscous flow ALD reactor.
- Lines: Stainless steel (316L) or Monel. Heat trace all lines to 70°C to prevent condensation, though MoF

is volatile enough that line heating is primarily for purge efficiency.

- Traps: An abatement system (scrubber) capable of neutralizing acidic fluorides and sulfides is mandatory.

## Process Window & Growth Characteristics[1][2][3] [4]

Parameter	Value / Range	Notes
Deposition Temperature	150°C - 200°C	< 150°C: Incomplete reaction (F-contamination). > 250°C: Etching dominates.
Growth Rate (GPC)	~0.45 - 0.50 Å/cycle	Linear growth observed after incubation.
Incubation Period	~10-20 cycles	Dependent on substrate hydroxylation.
Crystallinity	Amorphous (As-Deposited)	Requires annealing (See Section 6).
Density	~4.8 g/cm <sup>3</sup>	Approaches bulk density after annealing.

## Detailed Experimental Protocol

### Phase 1: Substrate Preparation

- Clean: Standard RCA clean for Si wafers.
- Buffer Layer (Critical): Deposit 5-10 nm of Al

O

using TMA/H

O at 200°C. This protects the Si from MoF

etching.

- Load: Transfer to MoS

reactor immediately to minimize moisture adsorption.

### Phase 2: Deposition Recipe (at 200°C)

Note: Times are for a standard coupon-scale reactor. Scale up for batch furnaces.

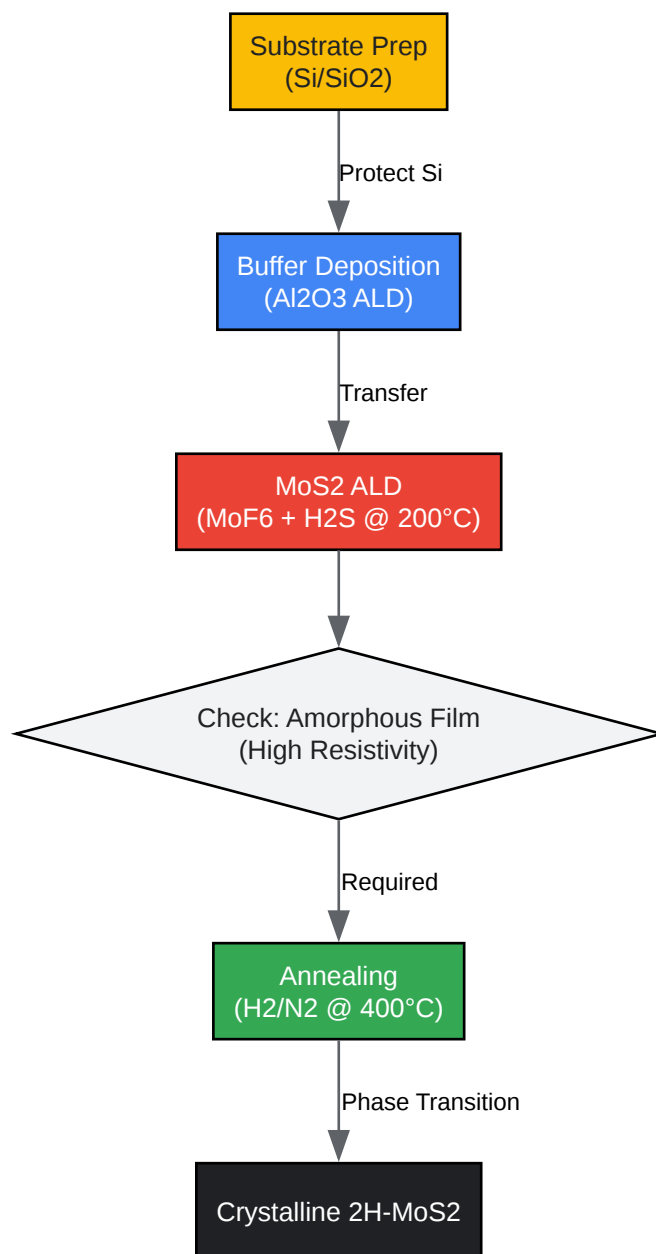
- Stabilization: Flow N  
(300 sccm) for 30 mins to equilibrate temp.
- Pulse A (MoF  
):
  - Time: 0.2 - 0.5 seconds (High vapor pressure requires short pulses).
  - Expert Note: Over-dosing MoF  
can lead to "etch-back" where the precursor etches the deposited film. Keep pulses short.
- Purge 1:
  - Time: 10 - 15 seconds.
  - Requirement: Ensure complete removal of physisorbed MoF  
.
- Pulse B (H  
S):
  - Time: 1.0 - 2.0 seconds.
  - Pressure: Ensure partial pressure > 0.5 Torr during exposure.
- Purge 2:
  - Time: 15 - 20 seconds.
  - Critical: Longer purge required here to remove HF byproduct efficiently.
- Loop: Repeat for target thickness (e.g., 200 cycles for ~10 nm).

## Phase 3: Post-Deposition Annealing (Crystallization)

The as-deposited film is amorphous and rich in defects. Crystallization is required to activate semiconducting properties.

- Atmosphere: Forming gas (H  
/N  
) or dilute H  
S.
- Temperature: 350°C - 450°C.
- Time: 30 - 60 minutes.
- Ramp Rate: 10°C/min.

## Workflow Visualization



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Figure 2: Complete process workflow from substrate preparation to crystalline film activation.

## Troubleshooting & Quality Control

Observation	Probable Cause	Corrective Action
No Growth / Negative Growth	Substrate Etching	Verify Al O buffer integrity. Reduce MoF pulse time.
High Fluorine Content (>5%)	Incomplete Exchange	Increase Deposition Temp (max 225°C) or extend H S pulse.
Rough Surface (Haze)	CVD Component	Check purge times. Ensure no overlap of precursors in gas lines.
Poor Electrical Mobility	Amorphous Phase	Verify annealing temperature. 350°C is the minimum onset for crystallization.

## References

- Atomic layer deposition of molybdenum disulfide films using MoF6 and H2S.
  - Source: Journal of Vacuum Science & Technology A (2018).
  - Significance: Establishes the growth rate of  $\sim 0.46 \text{ \AA/cycle}$  and the necessity of annealing.
  - (Note: Redirects to DOI landing page).
- Thermal Atomic Layer Etching of MoS2 Using MoF6 and H2O.
  - Source: Chemistry of Materials (2023).[4][5]
  - Significance: Highlights the dual nature of MoF6 as both a precursor and an etchant depending on the co-reactant (H2O vs H2S).
- Wafer-scale growth of MoS2 thin films by

- Source: Nanoscale (2016).[2]
- Significance: Provides context on the general ALD windows for MoS<sub>2</sub> and the transition
- Selective atomic layer deposition of MoS<sub>6</sub> on Si (0 0 1) in preference to silicon nitride and silicon oxide.
  - Source: Applied Surface Science (2018).
  - Significance: Documents the etching behavior of MoF<sub>6</sub> on Silicon, reinforcing the need for buffer layers.

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## Sources

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